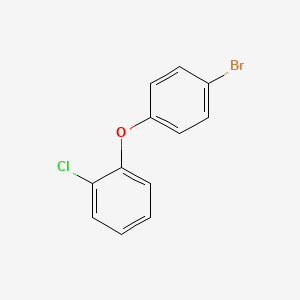
1-(4-Bromophenoxy)-2-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenoxy)-2-chlorobenzene is an organic compound with the molecular formula C12H8BrClO It is a derivative of benzene, where a bromophenoxy group is attached to the first carbon and a chlorine atom is attached to the second carbon
Métodos De Preparación
The synthesis of 1-(4-Bromophenoxy)-2-chlorobenzene typically involves the reaction of 4-bromophenol with 2-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-(4-Bromophenoxy)-2-chlorobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions. For example, a nucleophilic aromatic substitution reaction can replace the bromine atom with a different substituent.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenolic derivatives or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming biaryl compounds.
Common reagents used in these reactions include bases like potassium carbonate, catalysts like palladium, and solvents such as dimethyl sulfoxide (DMSO). Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Bromophenoxy)-2-chlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenoxy)-2-chlorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
1-(4-Bromophenoxy)-2-chlorobenzene can be compared with similar compounds such as:
1-(4-Bromophenoxy)-3-chlorobenzene: Similar structure but with the chlorine atom on the third carbon.
4-Bromoanisole: A simpler structure with a methoxy group instead of a chlorobenzene ring.
Tetrakis(4-bromophenoxy)phthalocyanine: A more complex compound with multiple bromophenoxy groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
1283109-76-1 |
|---|---|
Fórmula molecular |
C12H8BrClO |
Peso molecular |
283.55 g/mol |
Nombre IUPAC |
1-bromo-4-(2-chlorophenoxy)benzene |
InChI |
InChI=1S/C12H8BrClO/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H |
Clave InChI |
BKGYBJMETFPVKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


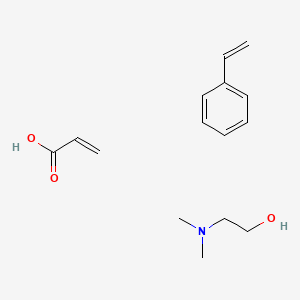
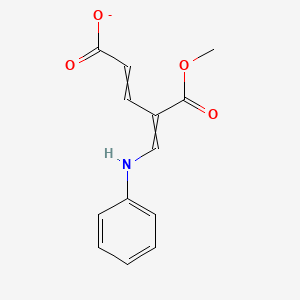
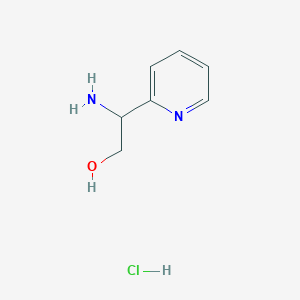
![[3-(difluoromethyl)-2H-indazol-5-yl]-dioxidoazanium](/img/structure/B14081092.png)
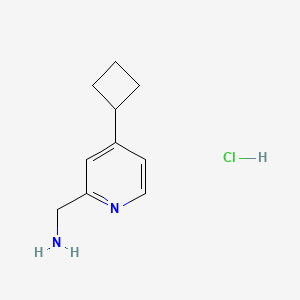
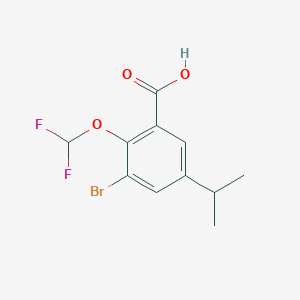
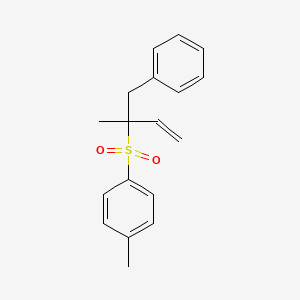
![[1,1'-Biphenyl]-4-yl 3,5-diaminobenzoate](/img/structure/B14081111.png)
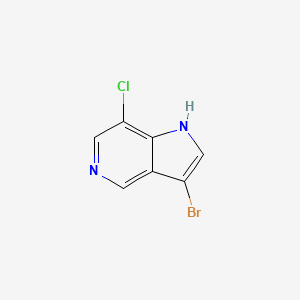

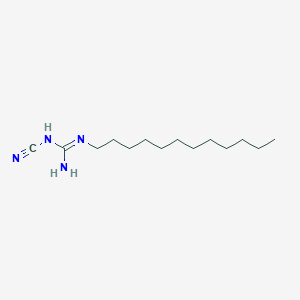
![[3-(Chloromethyl)-5-(difluoromethyl)-4-hydroxyphenyl]-dioxidoazanium](/img/structure/B14081136.png)
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081138.png)
![2-(3-Ethoxypropyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081144.png)
